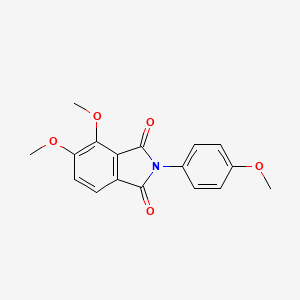![molecular formula C19H28N2O2 B5531889 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride, also known as SNC80, is a synthetic compound that acts as a highly selective agonist for the delta opioid receptor. It was first synthesized in the 1990s by researchers at the University of Michigan, and has since been the subject of extensive scientific research. SNC80 has shown promise in a variety of applications, including pain management, addiction treatment, and neuroprotection.
Mecanismo De Acción
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride acts as a highly selective agonist for the delta opioid receptor, which is one of the three major types of opioid receptors in the body. Activation of the delta receptor has been shown to produce analgesia, reduce drug-seeking behavior, and have neuroprotective effects. This compound has been found to be highly selective for the delta receptor, with little or no activity at the mu or kappa opioid receptors.
Biochemical and Physiological Effects:
This compound produces a variety of biochemical and physiological effects, including analgesia, reduced drug-seeking behavior, and neuroprotection. It has been shown to activate the delta opioid receptor in a dose-dependent manner, leading to the release of endogenous opioids such as enkephalins and dynorphins. This compound has also been found to activate intracellular signaling pathways that are involved in the regulation of neuronal function and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is its high selectivity for the delta opioid receptor, which allows for more targeted effects than traditional opioids. In addition, this compound has been found to have a longer duration of action than morphine, which may make it more useful in certain applications. However, this compound is not without its limitations. It has been found to produce some side effects, including sedation and respiratory depression, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are a number of potential future directions for research on 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride. One area of interest is the development of new analogs and derivatives with improved selectivity, potency, and safety profiles. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological conditions, such as epilepsy and neuropathic pain. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects and to establish its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetonitrile with 1,2-dibromoethane to form the corresponding 1,2-diamine. This intermediate is then reacted with 1,5-dibromopentane in the presence of sodium hydride to form the spirocyclic structure of this compound. The final step involves the conversion of the free base to the hydrochloride salt.
Aplicaciones Científicas De Investigación
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing both acute and chronic pain in animal models, and has been found to be more potent and longer-lasting than morphine. This compound has also been investigated for its potential use in addiction treatment, particularly in the treatment of opioid addiction. Animal studies have shown that this compound can reduce the reinforcing effects of opioids and may be useful in preventing relapse. In addition, this compound has been studied for its neuroprotective effects in a variety of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-23-17-5-3-16(4-6-17)8-14-21-15-19(9-7-18(21)22)10-12-20-13-11-19/h3-6,20H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQENBLKERXBYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCN2CC3(CCC2=O)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[1-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5531822.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B5531830.png)
![methyl 2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]propanoate](/img/structure/B5531832.png)
![methyl 4-{[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]methyl}benzoate](/img/structure/B5531843.png)
![2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5531858.png)
![3-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5531860.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)
![N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5531896.png)
